![molecular formula C30H50I2N2O6 B14334818 1,1'-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4'-bipyridin-1-ium diiodide CAS No. 104090-17-7](/img/structure/B14334818.png)
1,1'-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4'-bipyridin-1-ium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4’-bipyridin-1-ium diiodide is a complex organic compound with a unique structure that includes multiple ether linkages and a bipyridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4’-bipyridin-1-ium diiodide typically involves the reaction of 4,4’-bipyridine with 2-[2-(2-butoxyethoxy)ethoxy]ethyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4’-bipyridin-1-ium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the bipyridinium core to its reduced form.
Substitution: The ether linkages in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipyridinium derivatives, while reduction can produce reduced bipyridinium compounds.
Scientific Research Applications
1,1’-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4’-bipyridin-1-ium diiodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1,1’-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4’-bipyridin-1-ium diiodide involves its interaction with molecular targets through its bipyridinium core and ether linkages. These interactions can affect various molecular pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-(2-butoxyethoxy)ethyl) adipate
- 2-[2-(2-Butoxyethoxy)ethoxy]ethyl acetate
- Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-
Uniqueness
1,1’-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4’-bipyridin-1-ium diiodide is unique due to its bipyridinium core, which imparts specific electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
104090-17-7 |
|---|---|
Molecular Formula |
C30H50I2N2O6 |
Molecular Weight |
788.5 g/mol |
IUPAC Name |
1-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-4-[1-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]pyridin-1-ium-4-yl]pyridin-1-ium;diiodide |
InChI |
InChI=1S/C30H50N2O6.2HI/c1-3-5-17-33-21-25-37-27-23-35-19-15-31-11-7-29(8-12-31)30-9-13-32(14-10-30)16-20-36-24-28-38-26-22-34-18-6-4-2;;/h7-14H,3-6,15-28H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
TVZWBBIMPJBZGN-UHFFFAOYSA-L |
Canonical SMILES |
CCCCOCCOCCOCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCOCCOCCOCCCC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



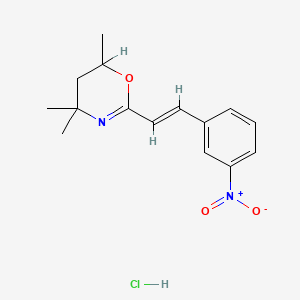

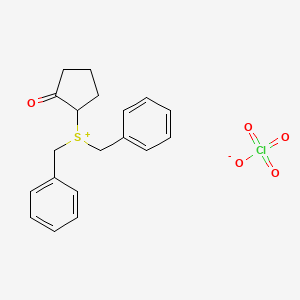
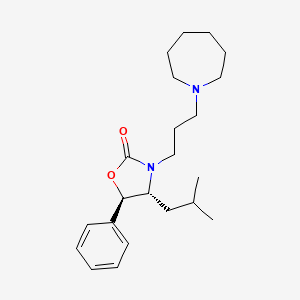
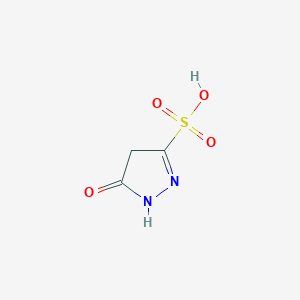

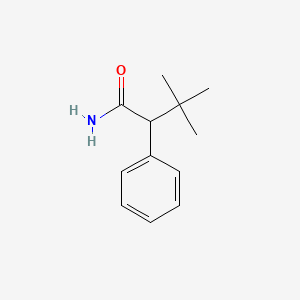
![N'-{3-Chloro-4-[(6-ethoxypyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14334776.png)
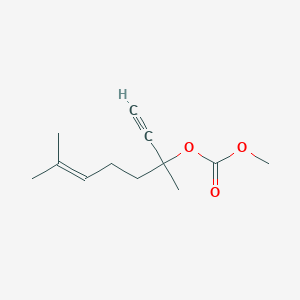

![4-[2-(2-Hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14334803.png)
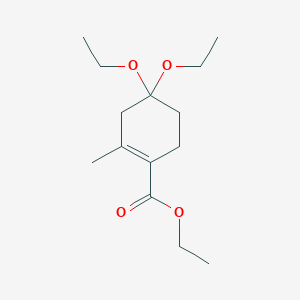
![2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one](/img/structure/B14334837.png)
